6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Fragment-based drug discovery Scaffold regioisomerism 3D fragment libraries

6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2137654-93-2) is a conformationally constrained bicyclic amine belonging to the 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold class, a privileged heterocyclic system widely employed in drug design for its ability to act on diverse biological targets. This compound is characterized by an ortho-tolyl (2-methylphenyl) substituent at the C-6 position of the fused cyclopropane-pyrrolidine ring system, presented as the hydrochloride salt.

Molecular Formula C12H16ClN
Molecular Weight 209.71
CAS No. 2137654-93-2
Cat. No. B3252047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride
CAS2137654-93-2
Molecular FormulaC12H16ClN
Molecular Weight209.71
Structural Identifiers
SMILESCC1=CC=CC=C1C2C3C2CNC3.Cl
InChIInChI=1S/C12H15N.ClH/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12;/h2-5,10-13H,6-7H2,1H3;1H
InChIKeyYMQVNODLDIILRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2137654-93-2): Structural Identity and Pharmacological Scaffold Context


6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2137654-93-2) is a conformationally constrained bicyclic amine belonging to the 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold class, a privileged heterocyclic system widely employed in drug design for its ability to act on diverse biological targets [1]. This compound is characterized by an ortho-tolyl (2-methylphenyl) substituent at the C-6 position of the fused cyclopropane-pyrrolidine ring system, presented as the hydrochloride salt. The 3-ABH scaffold is present in numerous bioactive molecules, including the clinically evaluated analgesic bicifadine, the ADHD candidate centanafadine, and various dopamine D3 receptor modulators and triple reuptake inhibitors [2]. The molecular formula is C₁₂H₁₆ClN, with a molecular weight of 209.71 g/mol and a typical commercial purity specification of 95% .

Why 6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride Cannot Be Replaced by 1-Aryl-3-ABH Analogs in Research Procurement


The position of aryl substitution on the 3-azabicyclo[3.1.0]hexane scaffold is not interchangeable. The vast majority of commercially available and pharmacologically characterized 3-ABH derivatives bear the aryl group at the C-1 position (e.g., bicifadine with p-tolyl at C-1; centanafadine with naphthyl at C-1; DOV-216,303 with 3,4-dichlorophenyl at C-1) and are associated with opioid receptor binding, monoamine transporter inhibition, or dopamine D3 receptor modulation [1]. In contrast, 6-arylated 3-ABH derivatives represent a distinct chemotype where the aryl substituent is attached directly to the cyclopropane ring rather than the pyrrolidine ring junction. This regiochemical difference fundamentally alters the three-dimensional presentation of the aryl pharmacophore, the pKa of the basic amine (proximity to the cyclopropane vs. the ring junction), and the metabolic soft spots accessible to oxidative enzymes [2]. A researcher substituting a 6-aryl-3-ABH with a 1-aryl analog would introduce a completely different vector of aromatic substitution, potentially invalidating SAR hypotheses, altering target engagement profiles, and compromising fragment library design criteria. The 6-arylated series has been specifically validated as a rule-of-three compliant fragment library for fragment-based drug discovery (FBDD), a designation that does not automatically extend to 1-aryl analogs [3].

Quantitative Differentiation Evidence for 6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2137654-93-2) Versus 1-Aryl Analogs


Regioisomeric Scaffold Differentiation: C-6 Aryl vs. C-1 Aryl Substitution and Fragment Library Validation

The target compound is a member of the 6-arylated 3-azabicyclo[3.1.0]hexane series, which has been specifically synthesized and validated as a rule-of-three compliant fragment library for FBDD applications [1]. The 6-aryl substitution pattern places the aromatic ring directly on the cyclopropane, yielding a fundamentally different three-dimensional vector compared to the 1-aryl substitution found in bicifadine (1-(p-tolyl)-3-ABH) and related pharmacologically characterized analogs [2]. The fragment set derived from this 6-arylated scaffold has a mean molecular weight of 204 Da, mean cLogP of 0.92, mean polar surface area of 22.8 Ų, mean hydrogen bond acceptor count of 1.5, mean hydrogen bond donor count of 0.57, and mean rotatable bond count of 1.2—all within the ideal Rule of 3 parameters (MW < 300; cLogP ≤ 3; HBD ≤ 3; HBA ≤ 3; rotatable bonds ≤ 3) [1]. The scaffold also exhibits a high fraction of sp³ character (Fsp³) with a mean fraction aromatic value of 0.48, indicating substantial three-dimensionality that addresses the flatland problem in commercial fragment libraries [1].

Fragment-based drug discovery Scaffold regioisomerism 3D fragment libraries

Salt Form Solubility Advantage: Hydrochloride Salt Enables Aqueous Assay Compatibility Versus Free Base 1-Aryl Analogs

6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane is supplied as the hydrochloride salt (CAS 2137654-93-2), a form specifically chosen to enhance aqueous solubility for biochemical and cellular assay applications . The free base form of the structurally related 1-(o-tolyl)-3-azabicyclo[3.1.0]hexane (CAS 83177-53-1) is a neutral amine with limited aqueous solubility, and the free base of bicifadine [1-(p-tolyl)-3-ABH] has an estimated water solubility of approximately 0.172–1.925 mg/mL based on predicted logP values [1]. The hydrochloride salt of bicifadine (CAS 66504-75-4, 1-(p-tolyl)-3-ABH HCl) demonstrates aqueous solubility of <20.97 mg/mL as reported by commercial suppliers . While quantitative aqueous solubility data for the target compound itself has not been published in the peer-reviewed literature, the hydrochloride salt form is a well-established strategy for improving the aqueous solubility and handling characteristics of bicyclic amines in general [2], and vendor descriptions indicate high solubility of this specific compound in polar solvents including water and methanol .

Aqueous solubility Salt selection Assay development

Synthetic Accessibility for Parallel Fragment Library Expansion: Directed C–H Arylation at C-6 Enables Rapid Analog Generation

The 6-arylated 3-ABH scaffold is accessed through a Pd-catalyzed transannular C(sp³)–H arylation methodology that enables selective functionalization at the C-6 position in three steps: directing group installation, microwave-accelerated C–H arylation, and directing group cleavage [1]. This approach achieves reaction completion in under 1 hour at 180 °C under microwave heating, with isolated yields ranging from 34% to 51% for various aryl iodides (Table 1) [1]. In contrast, traditional synthesis of 6-substituted 3-ABH derivatives required lengthy multi-step sequences [1]. Bicifadine and other 1-aryl-3-ABH compounds are typically synthesized through entirely different routes involving cyclopropanation of N-protected pyrrolines or 1,3-dipolar cycloaddition strategies [2]. The divergent synthetic accessibility means that a research group building a 6-aryl fragment library cannot simply substitute 1-aryl analogs—the synthetic route, building block availability, and reaction optimization are fundamentally different for each substitution pattern.

Late-stage functionalization C–H activation Parallel synthesis

Topological Three-Dimensionality Advantage Over Planar Isosteres: PBF Score and PMI Analysis for FBDD Library Design

The 6-arylated 3-azabicyclo[3.1.0]hexane fragment set has been characterized by advanced topological descriptors that quantify three-dimensionality, a critical parameter for fragment library quality that distinguishes these compounds from planar aromatic isosteres commonly found in commercial collections [1]. The average Plane of Best Fit (PBF) score for the synthesized 6-aryl-3-ABH fragments is 0.69, indicating a high degree of three-dimensional character (higher PBF scores correlate with greater deviation from planarity) [1]. For comparison, typical sp²-rich planar fragments have PBF scores approaching zero. The mean combined normalized principal moments of inertia (NPR1 + NPR2) is 1.24, with individual compounds exhibiting rod-like, disc-like, or sphere-like shapes [1]. In contrast, 1-aryl-3-ABH analogs such as bicifadine present the aryl group in a more co-planar orientation relative to the bicyclic core due to the attachment at the ring junction, resulting in a different topological profile that has not been systematically characterized for FBDD purposes [2].

3D fragment libraries Plane of Best Fit Principal Moments of Inertia

Ortho-Tolyl Substituent Differentiation: Steric and Electronic Effects of the 2-Methylphenyl Group Versus Para-Tolyl in Bicifadine

The ortho-methyl substitution on the phenyl ring of 6-(o-tolyl)-3-ABH introduces a steric and electronic environment distinct from the para-tolyl group in bicifadine [1-(p-tolyl)-3-ABH]. In the 1-aryl-3-ABH analgesic series evaluated by Epstein et al., the p-tolyl analog (bicifadine) demonstrated superior analgesic activity, while ortho-substituted analogs showed altered pharmacological profiles [1]. The ortho-methyl group in the target compound introduces a steric barrier adjacent to the point of aryl attachment, which can restrict rotational freedom of the aryl ring and influence the conformational ensemble accessible to the molecule. This steric constraint may be advantageous in fragment-based screening by reducing the entropic penalty upon target binding, a principle that has been exploited in conformational restriction strategies across medicinal chemistry [2]. However, no direct head-to-head pharmacological comparison between 6-(o-tolyl)-3-ABH and 6-(p-tolyl)-3-ABH has been published in the peer-reviewed literature as of the search date.

ortho-substituent effects Steric hindrance Conformational restriction

DGAT-1 Inhibitory Scaffold Precedent: 6-Substituted 3-ABH Derivatives Demonstrate Target-Class Selectivity Over DGAT-2

While the target compound itself has not been profiled against DGAT-1, the 3-azabicyclo[3.1.0]hexane scaffold has been validated in the diacylglycerol acyltransferase-1 (DGAT-1) inhibitor field. A series of azabicyclo[3.1.0]hexane derivatives were identified as active DGAT-1 inhibitors, with compound 6b demonstrating good in vitro activity toward human DGAT-1, selectivity toward DGAT-2, and liver microsomal stability [1]. The 6-substitution pattern was critical for activity in this series, establishing that the C-6 position of the 3-ABH scaffold can productively engage the DGAT-1 binding site [1]. This provides a precedent for the 6-aryl-3-ABH chemotype as a viable starting point for DGAT-1 inhibitor programs, distinct from the 1-aryl-3-ABH series (e.g., bicifadine) which targets monoamine transporters and opioid receptors [2]. No direct comparison data between the target compound and DGAT-1 inhibitor benchmarks are available.

DGAT-1 inhibition Metabolic disease targets Target selectivity

Procurement-Relevant Application Scenarios for 6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2137654-93-2)


Fragment-Based Drug Discovery (FBDD) Library Expansion with Validated 3D Alicyclic Amine Fragments

Academic and industrial FBDD groups seeking to diversify fragment screening collections beyond planar, sp²-rich compounds can procure 6-(o-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride as a representative member of a validated 6-arylated 3-ABH fragment series. The 6-aryl-3-ABH scaffold family has been experimentally demonstrated to comply with Rule of 3 criteria (mean MW 204 Da, mean cLogP 0.92, mean PSA 22.8 Ų) and to possess high three-dimensional character (mean PBF score 0.69; NPR1 + NPR2 1.24), meeting the Astex Pharmaceuticals fragment library guidelines [1]. The hydrochloride salt form enables direct dissolution in aqueous buffer systems at concentrations suitable for biochemical screening. The ortho-tolyl substituent provides a specific steric and electronic environment distinct from the para-substituted analogs that dominate commercial fragment collections, offering complementarity in shape and electrostatic diversity [2].

Medicinal Chemistry Hit-to-Lead Optimization Around the 6-Aryl-3-ABH Scaffold Using C–H Arylation Chemistry

Medicinal chemistry teams pursuing SAR exploration around the 6-aryl-3-azabicyclo[3.1.0]hexane core can use this compound as a reference standard and starting material for further functionalization. The validated Pd-catalyzed transannular C–H arylation methodology (microwave conditions, <1 h reaction time, 34–83% yield across diverse aryl iodides) provides a tractable synthetic route for generating focused analog libraries [1]. This synthetic accessibility contrasts with the multi-step sequences required for traditional 6-substituted 3-ABH derivatives and is orthogonal to the cyclopropanation-based routes used for 1-aryl-3-ABH analogs such as bicifadine [3]. Procurement of the hydrochloride salt ensures compatibility with subsequent N-alkylation, acylation, or sulfonylation chemistry without the need for prior salt-to-free-base conversion in many cases .

Metabolic Disease Target Screening: DGAT-1 Inhibitor Program Initiation

Research groups investigating diacylglycerol acyltransferase-1 (DGAT-1) as a therapeutic target for metabolic disorders can incorporate 6-(o-tolyl)-3-ABH HCl into screening cascades based on scaffold-level precedent. 6-Substituted azabicyclo[3.1.0]hexane derivatives have demonstrated good in vitro DGAT-1 inhibitory activity with selectivity over DGAT-2, establishing the 6-position as a productive vector for target engagement [1]. This target-class association is distinct from the monoamine transporter and opioid receptor pharmacology associated with 1-aryl-3-ABH compounds [2]. The target compound offers a chemically tractable entry point into this target space, particularly when combined with the established C–H arylation-based synthetic route for rapid analog generation [3].

Pharmacophore Model Validation for Triple Reuptake Inhibitor Design Using 6-Aryl-3-ABH Topology

Computational chemistry and structure-based drug design teams developing triple reuptake inhibitor pharmacophore models can utilize 6-(o-tolyl)-3-ABH HCl as a topological comparator to the 1-aryl-6-alkoxyalkyl-3-ABH series reported by Micheli et al. [1]. The published pharmacophore model for triple reuptake inhibitors (SERT/NET/DAT) was developed using both 1-aryl and 6-aryl substituted 3-ABH derivatives, with selected compounds demonstrating oral bioavailability >30% and brain-to-plasma ratios >4 in rats [1]. The target compound, bearing a simple 6-aryl substituent without the alkoxyalkyl group, serves as a minimalist control compound for deconvoluting the contribution of the 6-aryl vector to transporter binding affinity versus the alkoxyalkyl side chain. Its structural simplicity relative to the fully elaborated triple reuptake inhibitors makes it valuable for computational docking studies and pharmacophore refinement [2].

Quote Request

Request a Quote for 6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.